

The Reaction of Sodium Dithionite with Atmospheric Oxygen: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dithionite

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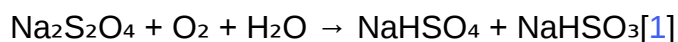
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between sodium **dithionite** ($\text{Na}_2\text{S}_2\text{O}_4$) and atmospheric oxygen. Sodium **dithionite** is a powerful reducing agent with significant applications in various scientific and industrial fields, including as an oxygen scavenger in drug formulations and experimental biology. Understanding the intricacies of its reaction with oxygen is paramount for its effective and safe utilization. This document details the reaction mechanism, kinetics, influencing factors, and experimental protocols for its study.

Core Reaction and Stoichiometry

Sodium **dithionite**, also known as sodium hydrosulfite, is a dry, white crystalline powder with a sulfurous odor.^[1] While stable when anhydrous, it readily reacts with atmospheric oxygen in the presence of moisture.^{[2][3]} The overall reaction is complex and pH-dependent, leading to the formation of sodium bisulfate (NaHSO_4) and sodium bisulfite (NaHSO_3).^[1]

The generally accepted overall reaction equation is:



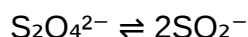
However, the stoichiometry of the reaction, specifically the ratio of **dithionite** consumed to oxygen consumed, has been shown to be temperature-dependent. This suggests that multiple reaction pathways may be at play.^{[4][5]}

Quantitative Data: Stoichiometry

Temperature (°C)	Molar Ratio (Na ₂ S ₂ O ₄ : O ₂) Consumed	Reference
25	1.2 ± 0.2	[4][5]
37	1.7 ± 0.1	[4][5]

Reaction Mechanism and Kinetics

The reaction of sodium **dithionite** with oxygen is not a simple, direct oxidation. It proceeds through a radical mechanism, with the sulfur dioxide radical anion (SO₂^{•-}) playing a pivotal role. The **dithionite** ion (S₂O₄²⁻) exists in equilibrium with the SO₂^{•-} radical in aqueous solutions.[1]



This equilibrium is crucial to understanding the reaction kinetics. The rate-determining step is believed to be the reaction of the SO₂^{•-} radical with molecular oxygen.[4][5]

Reaction Kinetics

The kinetics of the reaction between sodium **dithionite** and oxygen have been investigated under various conditions, leading to different observed rate laws. The reaction order with respect to both **dithionite** and oxygen can vary depending on factors such as concentration and temperature.

Under certain conditions, the initial rate of oxygen consumption is found to be half-order with respect to the **dithionite** concentration and first-order with respect to the oxygen concentration. [4][5] This is consistent with the proposed mechanism where the **dithionite** ion is in rapid equilibrium with two sulfur dioxide radicals, and the radical then reacts with oxygen in the rate-limiting step.

However, other studies have reported the reaction to be first-order with respect to **dithionite** and zero-order with respect to oxygen, particularly in the initial phase of the reaction.[6]

Quantitative Data: Reaction Orders and Rate Constants

Condition	Order w.r.t. [Na ₂ S ₂ O ₄]	Order w.r.t. [O ₂]	Rate Constant (k)	Reference
25 °C and 37 °C	1/2	1	Not specified	[4][5]
37 °C, 0.1 M NaOH	1	0	42.5 ± 3.6 s ⁻¹	[6]
Alkaline solution, 88.5 °C (anaerobic decomposition)	1	N/A	4.5 x 10 ⁻⁴ min ⁻¹	[7][8]
pH 3.5-5.0, 23 °C (anaerobic decomposition)	Complex	N/A	k ₁ = 1.67 x 10 ⁻¹ L mol ⁻¹ s ⁻¹ , k ₂ = 5.83 x 10 ³ L ² mol ⁻² s ⁻¹	[9][10]

Influencing Factors

The rate and outcome of the reaction between sodium **dithionite** and oxygen are significantly influenced by several factors:

- pH: The stability of sodium **dithionite** solutions is highly pH-dependent. It is significantly more stable in alkaline conditions (pH 9-12) and decomposes rapidly in acidic environments. [9][11][12][13]
- Temperature: Increased temperature accelerates the decomposition of sodium **dithionite**. Anhydrous sodium **dithionite** decomposes exothermically in air above 90°C.[11]
- Moisture: The presence of water is essential for the reaction with atmospheric oxygen to proceed.[2][3]
- Concentration: The concentration of the sodium **dithionite** solution can also affect its stability.[11]

Decomposition Pathways

In addition to the reaction with oxygen, sodium **dithionite** can undergo decomposition through other pathways, particularly in aqueous solutions and at elevated temperatures.

Anaerobic Decomposition in Aqueous Solution

In the absence of air, aqueous solutions of sodium **dithionite** are unstable and undergo autodecomposition. The primary products of this anaerobic decomposition are sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) and sodium bisulfite (NaHSO_3).^{[11][14]} The kinetics of this decomposition are often second-order with respect to the **dithionite** concentration.^[11] This decomposition is also autocatalytic, meaning that the products of the reaction can catalyze further decomposition.^[15]



Thermal Decomposition

The thermal decomposition of anhydrous sodium **dithionite** yields different products depending on the presence of air.

- In the presence of air (above 90°C): The main products are sodium sulfate (Na_2SO_4) and sulfur dioxide (SO_2).^[11]
- In the absence of air (above 150°C): It decomposes to sodium sulfite (Na_2SO_3), sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), sulfur dioxide (SO_2), and trace amounts of sulfur.^[1]

Quantitative Data: Decomposition Products

Condition	Major Products	Reference
Anaerobic aqueous solution	Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), Sodium bisulfite (NaHSO_3)	^{[11][14]}
Thermal, in air (>90°C)	Sodium sulfate (Na_2SO_4), Sulfur dioxide (SO_2)	^[11]
Thermal, no air (>150°C)	Sodium sulfite (Na_2SO_3), Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), Sulfur dioxide (SO_2), Sulfur (S)	^[1]

Experimental Protocols

Studying the reaction of sodium **dithionite** with oxygen requires careful experimental design to control the various influencing factors and accurately measure the reactants and products.

Measurement of Oxygen Consumption using Phosphorescence Quenching

A robust method for monitoring the real-time consumption of dissolved oxygen is through phosphorescence quenching. This technique utilizes a phosphorescent probe, such as a palladium-porphyrin complex, whose phosphorescence is quenched by molecular oxygen. The decay rate of the phosphorescence is directly proportional to the oxygen concentration.

Experimental Workflow:

- Preparation of Reagents:
 - Prepare a stock solution of the phosphorescent probe (e.g., Pd(II) complex of meso-tetra-(4-sulfonatophenyl)-tetrabenzoporphyrin).
 - Prepare a fresh solution of sodium **dithionite** of known concentration immediately before use, as it is unstable in solution.
 - Use a suitable buffer to maintain a constant pH throughout the experiment.
- Instrumentation Setup:
 - Utilize a spectrofluorometer or a dedicated oxygen measurement instrument equipped with a pulsed light source for excitation (e.g., 630 nm) and a detector for measuring the phosphorescence decay (e.g., at 800 nm).
 - The sample holder should be temperature-controlled and allow for continuous stirring.
- Measurement Procedure:
 - Add the buffered solution containing the phosphorescent probe to the measurement cuvette.

- Seal the cuvette to prevent atmospheric oxygen from dissolving into the solution.
- Initiate the phosphorescence measurement to establish a baseline oxygen concentration.
- Inject a known volume of the sodium **dithionite** solution into the sealed cuvette with continuous stirring.
- Record the phosphorescence decay rate over time as the **dithionite** reacts with the dissolved oxygen.
- Data Analysis:
 - Convert the phosphorescence decay rate to oxygen concentration using a predetermined calibration curve.
 - Plot the oxygen concentration as a function of time to determine the reaction rate.

Determination of Sodium Dithionite Concentration by UV-Vis Spectrophotometry

The concentration of sodium **dithionite** in a solution can be determined by measuring its absorbance in the ultraviolet region of the spectrum. The **dithionite** ion has a characteristic absorption maximum around 315 nm.

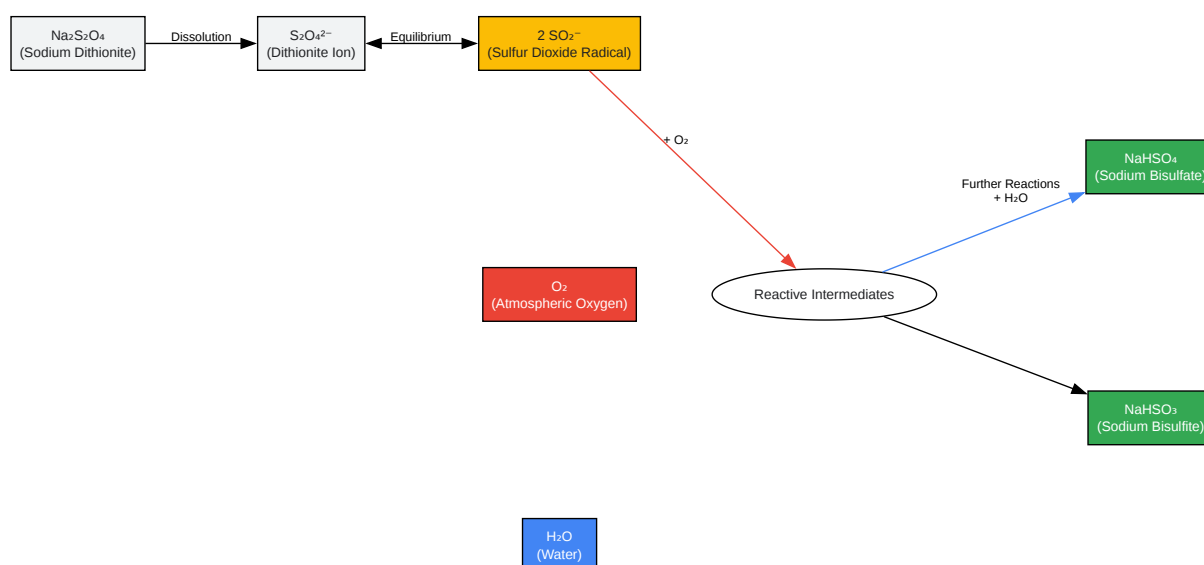
Experimental Workflow:

- Preparation of Standards:
 - Prepare a series of standard solutions of sodium **dithionite** of known concentrations in an appropriate anaerobic buffer.
- Sample Preparation:
 - Prepare the experimental samples under anaerobic conditions to prevent degradation.
- Spectrophotometric Measurement:

- Use a UV-Vis spectrophotometer to measure the absorbance of the standard solutions and the samples at 315 nm.
- Use the same anaerobic buffer as a blank.
- Data Analysis:
 - Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
 - Determine the concentration of the unknown samples by interpolating their absorbance values on the calibration curve.

Visualizations

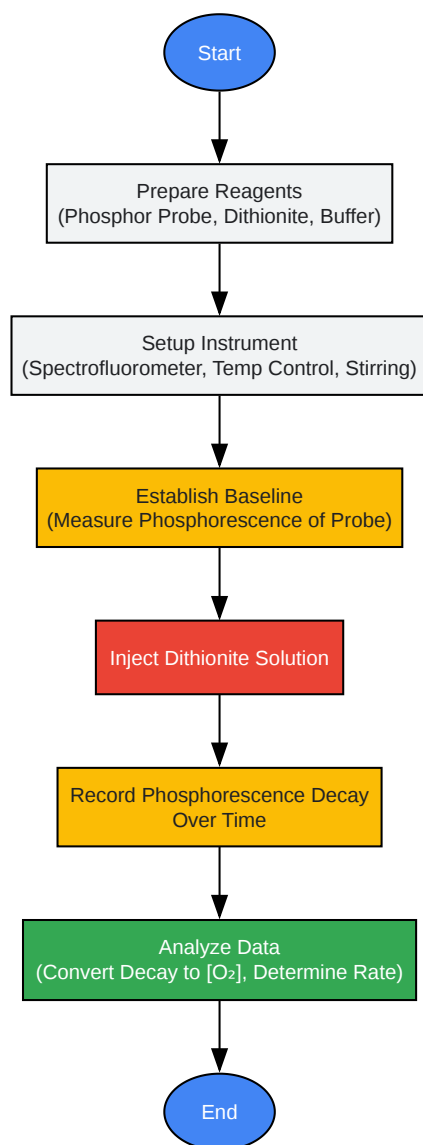
Reaction Pathway



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Caption: Reaction pathway of sodium **dithionite** with oxygen.

Experimental Workflow for Oxygen Consumption Measurement



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Caption: Workflow for measuring oxygen consumption.

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- To cite this document: BenchChem. [The Reaction of Sodium Dithionite with Atmospheric Oxygen: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078146#reaction-of-sodium-dithionite-with-atmospheric-oxygen]

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